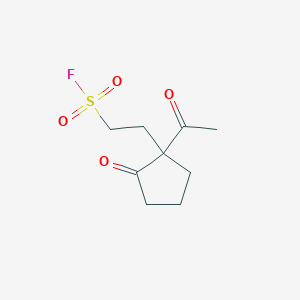
1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride is a chemical compound with the molecular formula C9H13FO4S and a molecular weight of 236.26 g/mol . This compound is known for its unique chemical structure, which includes a cyclopentane ring, an acetyl group, and a sulfonyl fluoride group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
The synthesis of 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride involves several steps. One common synthetic route includes the reaction of cyclopentanone with ethyl chloroacetate in the presence of a base to form an intermediate compound. This intermediate is then reacted with sulfonyl fluoride under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride involves its reactivity with various biological molecules. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition. This reactivity makes it a valuable tool in studying enzyme functions and developing enzyme inhibitors .
Comparación Con Compuestos Similares
1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as:
Methanesulfonyl fluoride: Known for its use as an enzyme inhibitor.
Benzenesulfonyl fluoride: Used in organic synthesis and as a reagent in chemical reactions.
The uniqueness of this compound lies in its specific structure, which combines a cyclopentane ring with an acetyl and sulfonyl fluoride group, providing distinct reactivity and applications .
Propiedades
Fórmula molecular |
C9H13FO4S |
|---|---|
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
2-(1-acetyl-2-oxocyclopentyl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C9H13FO4S/c1-7(11)9(4-2-3-8(9)12)5-6-15(10,13)14/h2-6H2,1H3 |
Clave InChI |
LIPKOMJLKIXDMF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CCCC1=O)CCS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















